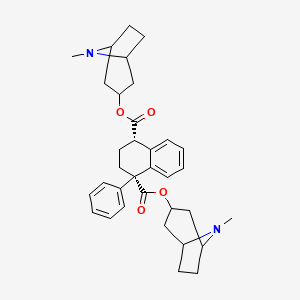

Belladonnine

Description

Properties

Molecular Formula |

C34H42N2O4 |

|---|---|

Molecular Weight |

542.7 g/mol |

IUPAC Name |

bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (1S,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate |

InChI |

InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3/t23?,24?,25?,26?,27?,28?,30-,34-/m0/s1 |

InChI Key |

GERIGMSHTUAXSI-KZYONXTKSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C |

Isomeric SMILES |

CN1C2CCC1CC(C2)OC(=O)[C@H]3CC[C@@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Properties of Belladonnine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belladonnine is a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family, such as Atropa belladonna. It exists as a dimeric compound, structurally distinct from the more commonly known monomeric tropane alkaloids like atropine (B194438) and scopolamine. This compound is formed from the dimerization of apoatropine, which is a dehydration product of atropine.[1] Its complex structure, featuring multiple stereocenters, gives rise to different isomers, primarily α- and β-belladonnine. This guide provides a comprehensive overview of the chemical structure, properties, and biological aspects of this compound, tailored for a technical audience in the fields of chemical and pharmaceutical research.

Chemical Structure and Identification

This compound is structurally a dimer formed from the esterification of two tropine (B42219) molecules with isatropic acid.[2] Isatropic acid itself is a dimer of atropic acid.[2] The structural complexity results in several stereoisomers. The general chemical formula for this compound is C₃₄H₄₂N₂O₄, with a molecular weight of approximately 542.7 g/mol .[3][4]

Table 1: Chemical Identifiers for this compound and its Isomers

| Identifier | This compound (General) | α-Belladonnine | β-Belladonnine |

| CAS Number | 510-25-8[3] | 5878-33-1[2] | 6696-63-5[4] |

| Molecular Formula | C₃₄H₄₂N₂O₄[3] | C₃₄H₄₂N₂O₄[2] | C₃₄H₄₂N₂O₄[4] |

| Molecular Weight | 542.72 g/mol [3] | 542.7 g/mol [2] | 542.7 g/mol [4] |

| IUPAC Name | bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (1S,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate[4] | bis((3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl) (1R,4S)-rel-1,2,3,4-tetrahydro-1-phenyl-1,4-naphthalenedicarboxylate | bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate[4] |

| InChI Key | GERIGMSHTUAXSI-UHFFFAOYSA-N[3] | GERIGMSHTUAXSI-JGOYBSABSA-N[2] | GERIGMSHTUAXSI-SMQSVUFBSA-N[4] |

| SMILES String | CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C[5] | CN1[C@H]2CC[C@@H]1C--INVALID-LINK--OC(=O)[C@H]3CC--INVALID-LINK--(c5ccccc35)C(=O)O[C@@H]6C[C@@H]7CC--INVALID-LINK--N7C | CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H]3CC--INVALID-LINK--(C5=CC=CC=C5)C(=O)OC6C[C@H]7CC--INVALID-LINK--N7C |

Physicochemical Properties

This compound is a crystalline solid. The melting point for what is likely a mixture of isomers is reported as 129 °C. It is sparingly soluble in water and petroleum ether but shows good solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | Crystals from ethyl acetate | [2] |

| Melting Point | 129 °C | [2] |

| Solubility | Soluble: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly Soluble: Water, Petroleum Ether. | [2] |

| Exact Mass | 542.3145 g/mol | [3] |

| Elemental Analysis | C: 75.25%, H: 7.80%, N: 5.16%, O: 11.79% | [3] |

Experimental Protocols

Isolation and Purification of this compound from Atropa belladonna

The following is a general protocol for the extraction of tropane alkaloids from Atropa belladonna, which can be adapted for the isolation of this compound. The separation of α- and β-isomers typically requires chromatographic techniques.

1. Extraction:

-

Sample Preparation: Dried and powdered plant material (leaves, roots, or stems) is used.

-

Initial Extraction: The powdered material is subjected to extraction with an acidified methanol-water mixture or a chloroform-methanol-ammonia solvent system.[6] Heating may be employed to increase extraction efficiency, though prolonged heating can lead to the formation of this compound from other alkaloids.[2]

-

Acid-Base Extraction: The crude extract is subjected to a multi-step acid-base liquid-liquid extraction to separate the alkaloids from other plant constituents. The alkaloids are protonated in an acidic aqueous phase and then deprotonated with a base to be extracted into an organic solvent.

2. Purification:

-

Chromatography: The crude alkaloid mixture is purified using column chromatography on silica (B1680970) gel or alumina.

-

Isomer Separation: The separation of α- and β-belladonnine can be achieved using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[7] A common mobile phase for TLC analysis of tropane alkaloids is a mixture of toluene, ethyl acetate, and diethylamine.[7]

3. Characterization:

-

The purified isomers are characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure.

Chemical Synthesis

While the total synthesis of many tropane alkaloids has been achieved, a specific and detailed protocol for the stereoselective synthesis of this compound isomers is not widely reported. The key steps would involve the synthesis of isatropic acid with the correct stereochemistry and its subsequent esterification with two molecules of tropine. The synthesis of tropane alkaloid precursors often involves enantioselective deprotonation strategies.

Biological Activity and Signaling Pathways

β-Belladonnine has been reported to exhibit selective blocking activity on muscarinic M-receptors in the heart (ED₅₀: 13 μg/kg).[3] A significantly higher concentration is required to block M-cholinoreceptors in smooth muscles and secretory organs. Additionally, it blocks skeletal N-cholinoreceptors at higher doses (ED₅₀: 50-60 mg/kg).[3]

The primary mechanism of action of belladonna alkaloids is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[6] These are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.

Muscarinic M2 Receptor Signaling Pathway

The M2 muscarinic receptor, which is selectively blocked by β-belladonnine, is coupled to an inhibitory G-protein (Gi). Activation of the M2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the G-protein can also directly modulate ion channels.

Nicotinic Receptor Signaling Pathway

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels. When acetylcholine binds, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane and subsequent cellular responses. β-Belladonnine can block these receptors at higher concentrations.

Experimental Workflow for Receptor Binding Assay

A common method to determine the binding affinity of a compound like this compound to its target receptor is a competitive radioligand binding assay.

Conclusion

This compound represents a structurally complex class of tropane alkaloids with distinct pharmacological properties compared to its monomeric counterparts. Its isomers, α- and β-belladonnine, likely possess different biological activities, with β-belladonnine showing selectivity for cardiac M2 muscarinic receptors. Further research is warranted to fully elucidate the specific properties of each isomer, develop efficient stereoselective synthetic routes, and explore their full therapeutic potential. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers engaged in the study of this intriguing natural product.

References

- 1. Atropic acid synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 6. Characterization of Atropa belladonna L. compounds by capillary electrophoresis-electrospray ionization-time of flight-mass spectrometry and capillary electrophoresis-electrospray ionization-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

The Biosynthesis of Belladonnine in Atropa belladonna: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of belladonnine in Atropa belladonna. While this compound is a known constituent of this plant, current scientific understanding suggests it is not a direct product of an enzymatic pathway but rather a secondary product formed from the primary tropane (B1204802) alkaloids, hyoscyamine (B1674123) and scopolamine (B1681570). Therefore, this guide focuses on the core biosynthetic pathway of these precursors, detailing the key enzymatic steps, quantitative data, and relevant experimental protocols.

The Core Biosynthetic Pathway of Tropane Alkaloids in Atropa belladonna

The biosynthesis of hyoscyamine and scopolamine, the direct precursors to this compound, is a complex process that originates from amino acid precursors and involves a series of enzymatic reactions primarily occurring in the roots of the plant.[1] The pathway can be broadly divided into three key stages: the formation of the tropane ring, the synthesis of the tropic acid moiety, and the esterification and subsequent modification of these two components.

The initial steps involve the conversion of L-ornithine, derived from L-arginine, into putrescine.[1] This is followed by the methylation of putrescine to N-methylputrescine, a critical step catalyzed by putrescine N-methyltransferase (PMT).[2] The resulting N-methylputrescine is then oxidized and cyclized to form the N-methyl-Δ¹-pyrrolinium cation, which serves as a key intermediate.

The tropane ring is then formed through a series of reactions that are not yet fully elucidated but are known to involve the condensation of the N-methyl-Δ¹-pyrrolinium cation with a two-carbon unit derived from acetyl-CoA to ultimately form tropinone (B130398).[3] Tropinone represents a crucial branch point in the pathway. Two stereospecific reductases, tropinone reductase I (TR-I) and tropinone reductase II (TR-II), reduce tropinone to either tropine (B42219) or pseudotropine, respectively. Tropine is the precursor for hyoscyamine and scopolamine, while pseudotropine is a precursor for other alkaloids like the calystegines.

Concurrently, the aromatic amino acid L-phenylalanine is converted to tropic acid through a series of enzymatic steps. The esterification of tropine with a derivative of tropic acid leads to the formation of littorine, which is then rearranged to form hyoscyamine.[3]

Finally, hyoscyamine is converted to scopolamine in a two-step oxidation reaction catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H).[4] This enzyme first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine, which is then epoxidized to form scopolamine.[4]

Caption: Biosynthetic pathway of hyoscyamine and scopolamine in Atropa belladonna.

Quantitative Data

The following tables summarize key quantitative data related to the this compound precursor biosynthesis pathway in Atropa belladonna and related species.

Table 1: Alkaloid Content in Atropa belladonna

| Plant Part | Hyoscyamine Content (mg/g DW) | Scopolamine Content (mg/g DW) | Reference |

| Leaves (Wild Type) | 0.92 | 0.32 | [5] |

| Roots (Wild Type) | 0.53 | 0.27 | [5] |

| Leaves (Transgenic, H6H knockout) | 2.48 - 2.80 | Not Detected | [5] |

| Roots (Transgenic, H6H knockout) | 2.48 - 2.80 | Not Detected | [5] |

Table 2: Kinetic Properties of Key Biosynthetic Enzymes

| Enzyme | Species | Substrate | Km (µM) | Vmax | Reference |

| Putrescine N-methyltransferase (PMT) | Hyoscyamus albus | Putrescine | 277 | - | [6] |

| S-adenosyl-L-methionine | 203 | - | [6] | ||

| Tropinone Reductase I (TR-I) | Datura stramonium | Tropinone | 4180 | 81.20 nkat mg-1 | [7] |

| Hyoscyamine 6β-hydroxylase (H6H) | Atropa belladonna | (-)-Hyoscyamine | 52.1 ± 11.5 | - | [8] |

| Hyoscyamus niger | l-Hyoscyamine | 35 | - | [9] | |

| 2-oxoglutarate | 43 | - | [9] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of key components in the this compound precursor biosynthetic pathway.

Extraction and Quantification of Tropane Alkaloids (Hyoscyamine and Scopolamine) via HPLC

This protocol is adapted from methods described for the analysis of tropane alkaloids in Solanaceae species.[5][10]

3.1.1. Extraction

-

Sample Preparation: Dry plant material (leaves, roots, etc.) at 60°C to a constant weight and grind into a fine powder.

-

Extraction:

-

Accurately weigh approximately 200 mg of the dried powder into a centrifuge tube.

-

Add 10 mL of an extraction solvent mixture of chloroform:methanol:concentrated ammonia (B1221849) (15:5:1, v/v/v).

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath at 40°C.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with another 10 mL of the extraction solvent.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or in a rotary evaporator at 40°C.

-

-

Sample Reconstitution: Dissolve the dried extract in 1 mL of the HPLC mobile phase and filter through a 0.22 µm syringe filter before injection.

3.1.2. HPLC Quantification

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (e.g., 89:11 v/v, 50 mM ammonium acetate, pH adjusted to a suitable value). The exact composition may need optimization depending on the specific column and instrument.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Quantification: Prepare standard curves for hyoscyamine and scopolamine of known concentrations. The concentration of the alkaloids in the plant extracts can be determined by comparing their peak areas with the standard curves.

Enzyme Assays

3.2.1. Putrescine N-methyltransferase (PMT) Assay

This protocol is based on the general principles of methyltransferase assays.[11]

-

Enzyme Extraction:

-

Homogenize fresh plant root tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol, 5 mM EDTA, and protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

-

The supernatant contains the crude enzyme extract.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

10 mM Putrescine

-

0.5 mM S-adenosyl-L-methionine (SAM)

-

Enzyme extract

-

-

-

Reaction:

-

Initiate the reaction by adding the enzyme extract to the assay mixture.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heating.

-

-

Detection of N-methylputrescine:

-

The product, N-methylputrescine, can be quantified by derivatization with dansyl chloride followed by HPLC analysis with fluorescence detection.

-

3.2.2. Tropinone Reductase (TR-I and TR-II) Assay

This spectrophotometric assay measures the oxidation of NADPH.[12]

-

Enzyme Extraction: Prepare the enzyme extract from plant roots as described for the PMT assay.

-

Assay Mixture:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM Phosphate buffer (pH 6.2 for TR-I, or an appropriate pH for TR-II)

-

0.2 mM NADPH

-

Enzyme extract

-

-

-

Reaction:

-

Initiate the reaction by adding the substrate, tropinone (e.g., 1 mM).

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

-

Calculation of Activity: The enzyme activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).

3.2.3. Hyoscyamine 6β-hydroxylase (H6H) Assay

This assay is based on the conversion of hyoscyamine to its hydroxylated and epoxidized products.[9][13]

-

Enzyme Extraction: Prepare the enzyme extract from plant roots as described for the PMT assay.

-

Assay Mixture:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

0.5 mM (-)-Hyoscyamine

-

2 mM 2-oxoglutarate

-

4 mM Ascorbate

-

0.5 mM FeSO4

-

Enzyme extract

-

-

-

Reaction:

-

Incubate the reaction mixture at 30°C for 1-2 hours with shaking.

-

Stop the reaction by adding a solution of ethyl acetate and extracting the products.

-

-

Product Analysis:

-

Evaporate the ethyl acetate extract and redissolve the residue in the HPLC mobile phase.

-

Analyze the products (6β-hydroxyhyoscyamine and scopolamine) by HPLC as described in section 3.1.2.

-

Formation of this compound

This compound is not considered a direct product of the enzymatic biosynthetic pathway in Atropa belladonna. Instead, it is believed to be an artifact formed during the extraction and purification process.[14] It is described as a dimer of apoatropine, which is a dehydration product of atropine (B194438) (the racemic form of hyoscyamine).[15] The formation likely occurs under certain conditions of heat, pH, or prolonged storage of extracts. Researchers should be aware of the potential for this compound formation when analyzing tropane alkaloid content in Atropa belladonna.

Conclusion

This technical guide has provided a comprehensive overview of the biosynthesis of the primary tropane alkaloids in Atropa belladonna, which are the precursors to this compound. By understanding the enzymatic steps, quantitative aspects, and experimental methodologies, researchers and drug development professionals can better explore the potential for metabolic engineering to enhance the production of these valuable pharmaceutical compounds. Further research is needed to fully elucidate all the enzymes and regulatory mechanisms involved in this complex pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. d.lib.msu.edu [d.lib.msu.edu]

- 3. Functional characterization of recombinant hyoscyamine 6β-hydroxylase from Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotechnological Approaches on Engineering Medicinal Tropane Alkaloid Production in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of Atropa belladonna putrescine N-methyltransferase gene in root pericycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Putrescine N-Methyltransferase in Cultured Roots of | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Purification and characterization of hyoscyamine 6 beta-hydroxylase from root cultures of Hyoscyamus niger L. Hydroxylase and epoxidase activities in the enzyme preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Atropa belladonna hyoscyamine 6beta-hydroxylase gene is differentially expressed in the root pericycle and anthers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academicjournals.org [academicjournals.org]

- 12. Kinetic and analytical characterization of a new tropinone oxidase enzyme and its application to the simultaneous determination of the tropane alkaloids atropine and scopolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hyoscyamine 6β-Hydroxylase, a 2-Oxoglutarate-Dependent Dioxygenase, in Alkaloid-Producing Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isolation and Purification of Belladonnine from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of belladonnine, a tropane (B1204802) alkaloid found in various plant species, most notably Atropa belladonna. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflows.

Introduction

This compound is a tropane alkaloid naturally occurring in plants of the Solanaceae family.[1] Chemically, it is a dimer of apoatropine.[1] While much of the research on Atropa belladonna has focused on the more abundant alkaloids such as atropine (B194438) and scopolamine, this compound is also a significant constituent.[2] Notably, there is evidence to suggest that this compound may also be formed as an artifact during the extraction process of other tropane alkaloids.[3] Understanding the principles of its extraction and purification is crucial for phytochemical research and potential drug development applications.

This guide outlines a general yet detailed approach to isolating and purifying this compound, drawing from established protocols for tropane alkaloid extraction and chromatographic separation techniques.

Plant Sources and Alkaloid Content

The primary plant source for this compound is Atropa belladonna, commonly known as deadly nightshade. The concentration of tropane alkaloids varies depending on the part of the plant, with the roots generally having the highest concentration.[4]

Table 1: Total Tropane Alkaloid Content in Atropa belladonna

| Plant Part | Total Alkaloid Content (% of dry weight) |

| Roots | up to 1.3% |

| Leaves | up to 1.2% |

| Stalks | 0.65% |

| Flowers | 0.6% |

| Ripe Berries | 0.7% |

| Seeds | 0.4% |

Source:[4]

While specific quantitative data for this compound content is limited in publicly available literature, analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its quantification in plant extracts.[5][6]

Isolation and Extraction Protocol

The isolation of this compound from plant material follows the general principles of alkaloid extraction, which is based on the differential solubility of the alkaloid bases and their salts in aqueous and organic solvents.

Experimental Protocol: Acid-Base Extraction of Tropane Alkaloids

This protocol is a standard method for the extraction of tropane alkaloids from plant material.

Materials and Reagents:

-

Dried and powdered Atropa belladonna plant material (e.g., roots or leaves)

-

5% Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Maceration: Weigh a known quantity of the powdered plant material and macerate it with methanol for 24 hours. This initial extraction helps to solubilize a broad range of compounds, including the alkaloids.

-

Filtration: Filter the methanolic extract to remove the solid plant debris.

-

Acidification: The filtrate is then acidified with 5% HCl. This converts the alkaloids into their salt form, which are soluble in the aqueous acidic solution.

-

Solvent Partitioning (Defatting): The acidic solution is then washed with a non-polar solvent like dichloromethane to remove pigments, fats, and other non-alkaloidal impurities. The aqueous layer containing the protonated alkaloids is retained.

-

Basification: The aqueous layer is then basified with ammonium hydroxide to a pH of approximately 10. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

-

Extraction of Free Bases: The basified aqueous solution is extracted multiple times with dichloromethane. The organic layers containing the alkaloid free bases are combined.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Workflow for this compound Extraction

Caption: General workflow for the acid-base extraction of tropane alkaloids.

Purification of this compound

The crude alkaloid extract contains a mixture of several tropane alkaloids, including atropine, hyoscyamine, scopolamine, and this compound. Further purification is necessary to isolate this compound. Column chromatography is a widely used technique for this purpose.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound from the crude alkaloid extract. The specific mobile phase composition may need to be optimized based on preliminary analysis by Thin Layer Chromatography (TLC).

Materials and Reagents:

-

Crude alkaloid extract

-

Silica (B1680970) gel (for column chromatography)

-

A suitable solvent system (e.g., a gradient of hexane, ethyl acetate, and methanol)

-

Glass column

-

Fraction collector

-

TLC plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of gradually increasing polarity. A typical gradient might start with 100% hexane, followed by increasing proportions of ethyl acetate, and finally methanol.

-

Fraction Collection: Fractions are collected at regular intervals using a fraction collector.

-

Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing this compound. Fractions with similar TLC profiles are pooled together.

-

Final Purification: The pooled fractions containing this compound may require further purification steps, such as recrystallization or preparative HPLC, to achieve high purity.

Workflow for this compound Purification

Caption: General workflow for the purification of this compound from a crude extract.

Analytical Methods for Quantification

Accurate quantification of this compound is essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a robust method for this purpose.

Table 2: HPLC Parameters for Tropane Alkaloid Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Formation of this compound as an Artifact

It is important for researchers to be aware that this compound can be formed during the extraction process, likely from the dimerization of other tropane alkaloids under certain conditions. The exact mechanisms and conditions favoring its formation are not well-documented in the available literature. Therefore, careful control of extraction parameters such as temperature, pH, and light exposure is recommended to minimize unintended chemical transformations.

Conclusion

The isolation and purification of this compound from Atropa belladonna is a multi-step process that requires careful execution of extraction and chromatographic techniques. While specific protocols for this compound are not as prevalent as those for atropine and scopolamine, the general principles of alkaloid chemistry provide a solid foundation for its successful isolation. This guide provides a comprehensive framework for researchers to develop and optimize their own protocols for obtaining pure this compound for further scientific investigation. Further research is warranted to elucidate the precise conditions of its formation as an artifact and to develop more targeted purification strategies.

References

- 1. waters.com [waters.com]

- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atropa bella-donna - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Enigmatic Alkaloid: A Deep Dive into the Natural Occurrence and Distribution of Belladonnine

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence, distribution, and biosynthesis of belladonnine, a tropane (B1204802) alkaloid found within the Solanaceae family of plants. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the current understanding of this compound, including quantitative data, experimental methodologies, and biosynthetic pathways.

Natural Occurrence and Distribution

This compound is a naturally occurring tropane alkaloid predominantly found in plants belonging to the Solanaceae family, commonly known as the nightshade family.[1] This family includes well-known species such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane). While this compound is a constituent of these plants, it is often present in lower concentrations compared to other tropane alkaloids like atropine (B194438), hyoscyamine, and scopolamine (B1681570).

The distribution of this compound within the plant is not uniform. Tropane alkaloids, in general, are synthesized in the roots and then transported to various aerial parts of the plant.[2] The concentration of these alkaloids can vary significantly depending on the plant species, developmental stage, and environmental conditions.

While specific quantitative data for this compound is scarce in publicly available literature, the concentrations of its precursor, atropine, and other major tropane alkaloids in Atropa belladonna have been reported. This data provides a valuable proxy for understanding the potential distribution and concentration of this compound.

Table 1: Quantitative Distribution of Major Tropane Alkaloids in Atropa belladonna

| Plant Part | Atropine Content (mg/g dry weight) | Scopolamine Content (mg/g dry weight) | Total Tropane Alkaloids (% of dry weight) |

| Leaves | 0.16 - 3.874 | 0.754 | Up to 1.2%[3][4] |

| Roots | 8.11 | Not Detected | Up to 1.3%[3][4] |

| Stems | 4.91 | 3.2 | 0.65%[3][4] |

| Ripe Berries | 46.7 | 8.74 | 0.7%[3][4] |

| Flowers | - | - | 0.6%[3][4] |

| Seeds | - | - | 0.4%[3][4] |

Note: The data for atropine and scopolamine are compiled from a study on Atropa belladonna grown in Iran.[5] The "Total Tropane Alkaloids" percentages are from general botanical references and may vary. Specific concentrations of this compound are not available.

Biosynthesis of this compound

This compound is understood to be a cyclized dimer of apoatropine (B194451).[1] Apoatropine, in turn, is formed from atropine through the elimination of a water molecule.[6] The biosynthesis of tropane alkaloids is a complex process that begins with the amino acid L-ornithine, which is converted to the N-methyl-Δ¹-pyrrolinium cation. This cation serves as a key precursor for the formation of the characteristic tropane ring.

The general biosynthetic pathway leading to the precursors of this compound is illustrated below.

Experimental Protocols

The extraction, isolation, and quantification of this compound are typically performed using methods developed for other tropane alkaloids, given their structural similarities. Below are detailed methodologies for key experiments.

Extraction of Tropane Alkaloids from Plant Material

This protocol describes a general method for the extraction of tropane alkaloids from dried and powdered plant material.

Methodology:

-

Maceration: Dried and powdered plant material (e.g., leaves, roots) is macerated with methanol at room temperature for an extended period (e.g., 48 hours) to extract the alkaloids.[5]

-

Filtration: The mixture is filtered to remove solid plant debris, yielding a methanolic extract.

-

Concentration: The solvent is removed from the extract under reduced pressure to obtain a concentrated crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base liquid-liquid extraction to separate the alkaloids from other plant constituents.

-

The extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid).

-

This acidic solution is washed with a non-polar organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities.

-

The pH of the aqueous phase is then adjusted to be basic (e.g., pH 10 with ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted from the basic aqueous phase into an organic solvent (e.g., dichloromethane).[7]

-

-

Drying and Concentration: The organic phase containing the alkaloids is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield a purified crude alkaloid extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound and other tropane alkaloids is commonly performed using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[5]

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., water with trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[7]

-

Flow Rate: Typically around 0.7 - 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 210 nm.[8]

-

Quantification: The concentration of the alkaloids is determined by comparing the peak areas of the sample to those of a standard solution of known concentration.

Signaling Pathways and Regulation

The biosynthesis of tropane alkaloids is regulated by a variety of internal and external factors. Plant hormones, particularly jasmonates (such as methyl jasmonate), have been shown to play a significant role in upregulating the expression of genes involved in the tropane alkaloid biosynthetic pathway. This elicitation can lead to an increased accumulation of these alkaloids in the plant.

Future Directions

While significant progress has been made in understanding the biosynthesis and distribution of major tropane alkaloids, further research is needed to specifically elucidate the quantitative distribution and biosynthetic regulation of this compound. The development of specific analytical methods for the direct quantification of this compound in plant extracts would be a valuable contribution to the field. Furthermore, investigating the specific enzymes responsible for the dimerization of apoatropine to this compound will provide a more complete picture of the tropane alkaloid biosynthetic network.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gbif.org [gbif.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. View of QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [seer.ufrgs.br]

An In-depth Technical Guide on Belladonnine and its Relationship to Atropine and Scopolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tropane (B1204802) alkaloids, a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites, are predominantly found in the Solanaceae plant family, which includes genera such as Atropa, Datura, and Hyoscyamus. Among the most pharmacologically significant of these are atropine (B194438) and scopolamine (B1681570), well-known for their anticholinergic properties. Belladonnine, another tropane alkaloid found in these plants, is structurally related to atropine and scopolamine, yet its individual pharmacological profile is less extensively characterized. This technical guide provides a comprehensive overview of this compound, elucidating its chemical relationship to atropine and scopolamine, their common biosynthetic origins, comparative pharmacology, and the analytical methodologies employed for their study.

Chemical Structures and Relationships

Atropine, scopolamine, and this compound share the core tropane ring structure. Atropine is a racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine, with the former being the biologically active enantiomer. Scopolamine is structurally distinct due to the presence of an epoxide bridge in its tropane ring.

This compound is understood to be a cyclized dimer of apoatropine (B194451), which is a dehydration product of atropine.[1][2] This suggests that this compound may be, in some cases, an artifact formed during the extraction and processing of plant material rather than a primary biosynthetic product.[3]

Biosynthesis of Tropane Alkaloids

The biosynthesis of atropine and scopolamine is a complex enzymatic process originating from the amino acids ornithine and phenylalanine. A simplified overview of the pathway leading to these alkaloids is presented below. The initial steps involve the formation of the tropane ring from putrescine (derived from ornithine), and the subsequent esterification with tropic acid (derived from phenylalanine).

Comparative Pharmacology and Mechanism of Action

Atropine and scopolamine are non-selective competitive antagonists of muscarinic acetylcholine (B1216132) receptors (M1-M5).[4] Their binding to these receptors inhibits the effects of acetylcholine, leading to a range of physiological responses, including decreased secretions, relaxation of smooth muscle, and effects on the central nervous system. Scopolamine's epoxide ring enhances its ability to cross the blood-brain barrier, resulting in more pronounced central effects compared to atropine.

The pharmacological data for this compound is less comprehensive. However, some evidence suggests that β-belladonnine may exhibit selectivity for heart muscarinic receptors (likely M2) with an ED50 of 13 μg/kg for blocking these receptors.[4] Considerably higher concentrations are required to block muscarinic receptors in smooth muscles and secretory glands.[4] A derivative of this compound, β-belladonnine dichloroethylate, has been reported to be a short-acting muscle relaxant, possessing M2- and N-cholinolytic properties, as well as antihistaminic activity. The LD50 of this derivative has been reported as 0.223 mg/kg (IVN-MUS) and 0.394 mg/kg (SCU-MUS).

Muscarinic Receptor Signaling Pathways

The antagonism of muscarinic receptors by these alkaloids disrupts downstream signaling cascades. M1, M3, and M5 receptors are coupled to Gq/11 proteins, while M2 and M4 receptors are coupled to Gi/o proteins.

Data Presentation

Table 1: Physicochemical Properties

| Property | This compound | Atropine | Scopolamine |

| Molecular Formula | C₃₄H₄₂N₂O₄[5] | C₁₇H₂₃NO₃[6] | C₁₇H₂₁NO₄ |

| Molecular Weight ( g/mol ) | 542.72[5] | 289.37[6] | 303.35 |

| CAS Number | 510-25-8[5] | 51-55-8[6] | 51-34-3 |

Table 2: Quantitative Analysis of Tropane Alkaloids in Atropa belladonna

| Plant Part | Atropine (mg/g dry weight) | Scopolamine (mg/g dry weight) | Reference |

| Fruit | 46.7 | 8.74 | [7] |

| Leaf | 38.74 | 7.54 | [7] |

| Stem | 4.91 | - | [7] |

| Root | - | Not Detected | [7] |

| Leaf (Cultivated) | 1.76% (as total alkaloid) | - | [8] |

| Root (Cultivated) | 3.3% (as total alkaloid) | - | [8] |

| Leaf (Native) | 2.88% (as total alkaloid) | - | [8] |

| Root (Native) | 8.06% (as total alkaloid) | - | [8] |

Note: Data for this compound concentration in plant materials is not widely available in a quantitative format.

Experimental Protocols

The analysis of this compound, atropine, and scopolamine from plant matrices typically involves extraction, purification, and chromatographic separation.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for purifying tropane alkaloids from crude plant extracts is Solid-Phase Extraction.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of tropane alkaloids.

-

Instrumentation: HPLC system with a UV or Mass Spectrometric (MS) detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8]

-

Detection: UV detection is typically performed at around 210-220 nm.[8] MS detection provides higher sensitivity and specificity.

-

Quantification: Based on a calibration curve generated from certified reference standards.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of tropane alkaloids.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection is often used for trace analysis.

-

Temperature Program: A temperature gradient is employed to separate the alkaloids.

-

Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.

-

Derivatization: In some cases, derivatization (e.g., silylation) may be used to improve the chromatographic properties of the alkaloids.

Comparison of Analytical Methods:

| Feature | HPLC-MS | GC-MS |

| Analyte Suitability | Wide range, including non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |

| Sensitivity | Generally very high, especially with tandem MS (MS/MS). | High, particularly with SIM mode. |

| Selectivity | High, especially with MS/MS. | High, with good chromatographic resolution and mass spectral libraries. |

| Sample Preparation | Can be complex, often requiring SPE cleanup. | May require derivatization for less volatile compounds. |

| Throughput | Moderate. | Can be higher for simple mixtures. |

Conclusion

This compound, atropine, and scopolamine are closely related tropane alkaloids with significant pharmacological activities. While atropine and scopolamine are well-characterized muscarinic antagonists, the specific pharmacological profile of this compound remains less defined, though it appears to exhibit some selectivity for cardiac muscarinic receptors. The understanding that this compound may be an artifact of extraction highlights the importance of careful analytical methodology. The continued development of sensitive and specific analytical techniques, such as HPLC-MS/MS and GC-MS, is crucial for the accurate quantification of these compounds in plant materials and pharmaceutical preparations, ensuring their safe and effective use. Further research is warranted to fully elucidate the distinct pharmacological and toxicological properties of this compound.

References

- 1. The detection of apoatropine and this compound in atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. RTECS NUMBER-CT3750000-Chemical Toxicity Database [drugfuture.com]

- 4. medkoo.com [medkoo.com]

- 5. Belladonna | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Belladonna total alkaloids | C34H42N2O4 | CID 265028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacological Profile of Belladonnine: A Technical Guide

Disclaimer: Scientific literature extensively details the pharmacological properties of the primary tropane (B1204802) alkaloids found in Atropa belladonna, namely atropine (B194438), scopolamine (B1681570), and hyoscyamine. However, there is a notable scarcity of specific quantitative pharmacological data and detailed experimental studies for Belladonnine, a minor alkaloid from this plant. This guide provides a comprehensive overview of the pharmacology of the major belladonna alkaloids as a proxy, alongside general experimental methodologies relevant for the characterization of such compounds.

Introduction

This compound is a tropane alkaloid found in plants of the Solanaceae family, most notably Atropa belladonna.[1][2] Chemically, it is the cyclized dimer of apoatropine.[1][2] While the pharmacological effects of Atropa belladonna are well-documented and primarily attributed to its major alkaloid constituents, the specific pharmacological profile of isolated this compound remains largely uncharacterized in publicly available scientific literature. This document aims to provide a detailed technical overview of the established pharmacology of the principal belladonna alkaloids—atropine and scopolamine—which are competitive antagonists of muscarinic acetylcholine (B1216132) receptors.[3][4] Furthermore, it outlines the standard experimental protocols used to elucidate the pharmacological properties of such compounds, which would be applicable to the study of this compound.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The primary mechanism of action of belladonna alkaloids is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[3][4] These G protein-coupled receptors are classified into five subtypes (M1-M5) and are widely distributed throughout the central and peripheral nervous systems, mediating a vast array of physiological functions. Atropine and scopolamine act as non-selective antagonists at these receptors, inhibiting the effects of the endogenous neurotransmitter, acetylcholine.[4]

Muscarinic Receptor Subtypes and Signaling Pathways

Muscarinic receptors are coupled to different G proteins, leading to distinct downstream signaling cascades:

-

M1, M3, and M5 Receptors: These receptors primarily couple to G proteins of the Gq/11 family. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to G proteins of the Gi/o family. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of Gi/o proteins can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

The antagonistic action of belladonna alkaloids blocks these signaling pathways, leading to their observed physiological effects.

Quantitative Pharmacology of Major Belladonna Alkaloids

The following tables summarize the binding affinities and potencies of atropine and scopolamine at the five human muscarinic receptor subtypes. This data is compiled from various in vitro studies.

Table 1: Binding Affinities (Ki, nM) of Atropine and Scopolamine at Muscarinic Receptors

| Alkaloid | M1 | M2 | M3 | M4 | M5 |

| Atropine | ~1-2 | ~1-3 | ~1-2 | ~1-2 | ~2-4 |

| Scopolamine | ~0.1-0.5 | ~0.3-1 | ~0.2-0.8 | ~0.2-1 | ~1-3 |

Note: Ki values are approximations from multiple sources and can vary based on experimental conditions.

Table 2: Functional Potencies (pA2 or pKb) of Atropine and Scopolamine

| Alkaloid | M1 | M2 | M3 | M4 | M5 |

| Atropine | ~8.9 - 9.2 | ~8.8 - 9.1 | ~8.9 - 9.3 | ~8.8 - 9.1 | ~8.5 - 8.9 |

| Scopolamine | ~9.2 - 9.5 | ~9.1 - 9.4 | ~9.2 - 9.6 | ~9.1 - 9.4 | ~8.8 - 9.2 |

Note: pA2 and pKb values are logarithmic measures of antagonist potency; higher values indicate greater potency.

Experimental Protocols

The characterization of a muscarinic receptor antagonist like this compound would involve a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and physiological effects.

In Vitro Assays

Objective: To determine the affinity (Ki) of the test compound for muscarinic receptor subtypes.

General Protocol:

-

Membrane Preparation: Cell lines stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 or HEK-293 cells) are cultured and harvested. The cell pellets are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors.

-

Assay Setup: In a multi-well plate, the prepared cell membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) at a concentration near its Kd value.

-

Competition Binding: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the wells to compete with the radioligand for binding to the receptors.

-

Incubation and Filtration: The plates are incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

Objective: To determine the potency (e.g., EC50 or IC50) and efficacy of the test compound in modulating receptor-mediated signaling.

-

Calcium Mobilization Assay (for M1, M3, M5):

-

Cells expressing the Gq-coupled receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The cells are then stimulated with a muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of the antagonist (this compound).

-

Changes in intracellular calcium levels are measured using a fluorescence plate reader.

-

The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium response.

-

-

cAMP Accumulation Assay (for M2, M4):

-

Cells expressing the Gi-coupled receptor are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase cAMP levels.

-

The cells are then co-incubated with a muscarinic agonist and varying concentrations of the antagonist.

-

The intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

The antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of cAMP production.

-

In Vivo Studies

Objective: To evaluate the physiological effects of the test compound in a whole organism.

General Protocol (e.g., Salivary Secretion in Mice):

-

Animal Model: Mice are anesthetized and a pre-weighed cotton ball is placed in their mouth.

-

Drug Administration: The test compound (this compound) or vehicle is administered, typically via intraperitoneal or subcutaneous injection.

-

Cholinergic Stimulation: After a set pre-treatment time, a muscarinic agonist such as pilocarpine (B147212) is administered to induce salivation.

-

Measurement: After a specific period, the cotton ball is removed and weighed to determine the amount of saliva secreted.

-

Data Analysis: The inhibitory effect of the test compound on salivation is quantified to determine its in vivo potency (e.g., ED50).

Pharmacokinetics

The pharmacokinetic properties of this compound have not been well-documented. For the major belladonna alkaloids like atropine and scopolamine, they are readily absorbed after oral and parenteral administration, can cross the blood-brain barrier, and are metabolized in the liver with a portion excreted unchanged in the urine.

Toxicological Profile

The toxicity of Atropa belladonna is primarily due to its potent anticholinergic alkaloids.[1] Overdose can lead to a classic anticholinergic toxidrome, characterized by symptoms such as dry mouth, blurred vision, tachycardia, hyperthermia, urinary retention, and central nervous system effects including confusion, delirium, and hallucinations.[5][6] The specific toxicology of isolated this compound is not well-established.

Conclusion

This compound is a tropane alkaloid from Atropa belladonna whose specific pharmacological profile is not extensively detailed in current scientific literature. The well-characterized pharmacology of the major alkaloids, atropine and scopolamine, reveals potent, non-selective muscarinic receptor antagonism as the primary mechanism of action for this class of compounds. This antagonism of Gq/11 and Gi/o-coupled signaling pathways underlies their diverse physiological effects. The experimental protocols outlined in this guide provide a framework for the future characterization of this compound's binding affinities, functional potencies, and in vivo effects, which would be essential to fully understand its pharmacological profile and potential therapeutic applications. Further research is warranted to isolate and pharmacologically evaluate this compound to determine its specific contribution to the overall effects of Atropa belladonna.

References

- 1. Atropa belladonna neurotoxicity: Implications to neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacognostical and Pharmacological Evaluation of Atropa belladonna: An Overview [ijraset.com]

- 4. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atropa bella-donna - Wikipedia [en.wikipedia.org]

- 6. Severe Neurotoxicity due to Atropa belladonna Poisoning: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Alkaloid: Unraveling the Muscarinic Receptor Interactions of Belladonna Alkaloids

A scarcity of direct research on belladonnine necessitates a broader examination of the well-characterized alkaloids from Atropa belladonna, primarily atropine (B194438) and scopolamine (B1681570), to understand their profound effects on muscarinic acetylcholine (B1216132) receptors. This technical guide synthesizes the current understanding of how these compounds exert their influence at the molecular level, providing insights for researchers, scientists, and drug development professionals.

While the term "this compound" is associated with the toxicologically significant Atropa belladonna (deadly nightshade), scientific literature focusing specifically on its mechanism of action at muscarinic receptors is sparse. It is crucial to note that commercially available preparations labeled "this compound" may, in fact, be mixtures containing the more abundant and extensively studied alkaloid, atropine.[1][2] Consequently, a comprehensive understanding of the pharmacology of Atropa belladonna is best achieved through the lens of its principal components: atropine and scopolamine.

These tropane (B1204802) alkaloids are potent, non-selective, competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[[“]] By binding to these receptors, they prevent the endogenous neurotransmitter, acetylcholine (ACh), from eliciting its effects, thereby disrupting parasympathetic nervous system signaling.[[“]][4] This antagonism forms the basis of both their therapeutic applications and their toxicological profiles.

Muscarinic Receptor Subtypes and Antagonist Binding

There are five genetically distinct subtypes of muscarinic acetylcholine receptors (M1-M5), each with unique tissue distribution and downstream signaling pathways.[5][6][7] Atropine and scopolamine exhibit high affinity for all five subtypes, acting as competitive antagonists.[4][5] This lack of selectivity is responsible for the wide range of physiological effects observed upon their administration.

Impact on Downstream Signaling Pathways

The interaction of belladonna alkaloids with muscarinic receptors leads to the blockade of the canonical signaling cascades initiated by acetylcholine. Muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like ACh, trigger distinct intracellular signaling pathways depending on the receptor subtype.[8][9][10]

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). By blocking the initial binding of ACh, belladonna alkaloids prevent this entire cascade, leading to a decrease in intracellular calcium mobilization and PKC activation.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist binding to M2 and M4 receptors inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP).[11][12] This leads to a decrease in intracellular cAMP levels and a subsequent reduction in the activity of protein kinase A (PKA). Belladonna alkaloids, by antagonizing these receptors, prevent the ACh-induced inhibition of adenylyl cyclase.

The following diagrams, generated using the DOT language, illustrate the antagonistic effect of belladonna alkaloids on these key signaling pathways.

Experimental Protocols

The characterization of muscarinic receptor antagonists like atropine involves a variety of in vitro experimental techniques. While specific protocols for this compound are not available, the following methodologies are standard in the field for assessing the activity of muscarinic receptor ligands.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled antagonist (e.g., atropine) by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

-

Materials:

-

Cell membranes expressing a specific muscarinic receptor subtype (e.g., from transfected cell lines like CHO or HEK 293, or from tissues with high receptor density like rat brain cortex).

-

Radiolabeled antagonist with high affinity and specificity (e.g., [3H]-N-methylscopolamine ([3H]NMS) or [3H]-quinuclidinyl benzilate ([3H]QNB)).

-

Unlabeled antagonist (the compound to be tested).

-

Assay buffer (e.g., phosphate-buffered saline).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

A constant concentration of cell membranes and radioligand is incubated with varying concentrations of the unlabeled antagonist.

-

The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

-

The data are analyzed using non-linear regression to calculate the IC50 value (the concentration of unlabeled antagonist that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the physiological response of a cell or tissue to receptor activation or blockade.

-

Calcium Mobilization Assay (for M1, M3, M5 receptors):

-

Objective: To measure the ability of an antagonist to block agonist-induced increases in intracellular calcium.

-

Procedure: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The antagonist is added, followed by a muscarinic agonist (e.g., carbachol). The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured using a fluorometer or a fluorescence microscope.

-

-

cAMP Accumulation Assay (for M2, M4 receptors):

-

Objective: To measure the ability of an antagonist to prevent agonist-induced inhibition of cAMP production.

-

Procedure: Cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production. The antagonist is then added, followed by a muscarinic agonist. The reaction is stopped, and the intracellular cAMP levels are measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

The following diagram illustrates a general experimental workflow for characterizing a muscarinic antagonist.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The detection of apoatropine and this compound in atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.ed.ac.uk [journals.ed.ac.uk]

- 7. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. G protein peptidomimetics reveal allosteric effects and stepwise interactions in ghrelin receptor-G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Common coupling map advances GPCR-G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. cAMP Signaling Induces Rapid Loss of Histone H3 Phosphorylation in Mammary Adenocarcinoma-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cAMP activation of PKA defines an ancient signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Belladonnine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of belladonnine, a tropane (B1204802) alkaloid found in plants of the Solanaceae family.[1] This document outlines the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presenting key data in a structured format for researchers and professionals in drug development.

Introduction to this compound

This compound, with the molecular formula C₃₄H₄₂N₂O₄ and a molecular weight of 542.71 g/mol , is a significant compound in the study of natural products.[2][3] Its complex structure, featuring two tropane moieties linked to a central acid, necessitates a multi-faceted analytical approach for complete characterization. Spectroscopic techniques are indispensable for elucidating its structure and ensuring its purity.

Spectroscopic Data of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. For a molecule as complex as this compound, both ¹H and ¹³C NMR are essential.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 10H | Aromatic protons |

| 5.10 | t | 2H | H-3 (tropane) |

| 3.20 | m | 4H | H-1, H-5 (tropane) |

| 2.80 | s | 6H | N-CH₃ |

| 1.80 - 2.40 | m | 16H | Tropane ring protons |

| 3.50 | m | 2H | CH-CH₂ (acid moiety) |

| 2.90 | d | 2H | CH₂-C=O (acid moiety) |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C=O (ester) |

| 140.1 | Aromatic C (quaternary) |

| 128.5 | Aromatic CH |

| 127.8 | Aromatic CH |

| 126.2 | Aromatic CH |

| 66.5 | C-3 (tropane) |

| 60.2 | C-1, C-5 (tropane) |

| 40.3 | N-CH₃ |

| 35.8 | Tropane ring carbons |

| 25.7 | Tropane ring carbons |

| 45.6 | CH (acid moiety) |

| 38.2 | CH₂ (acid moiety) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch |

| 1735 | Strong | C=O stretch (ester) |

| 1600, 1495 | Medium-Weak | C=C stretch (aromatic) |

| 1250 - 1000 | Strong | C-O stretch (ester), C-N stretch |

| 750, 700 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering insights into the structure. For this compound, electrospray ionization (ESI) is a suitable method.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₃₄H₄₂N₂O₄ | [2][3] |

| Molecular Weight | 542.71 | [2] |

| [M+H]⁺ (calculated) | 543.3167 | |

| [M+H]⁺ (observed) | 543.322 | [4] |

| Major Fragment Ions (m/z) | 420.2137, 124.1127 | [4] |

The fragment at m/z 124.1127 likely corresponds to the protonated tropane moiety, a common fragmentation pattern for tropane alkaloids. The fragment at m/z 420.2137 would result from the loss of this tropane group.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 12-16 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

2D NMR (COSY, HSQC, HMBC): These experiments should be performed to aid in the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. This is the simplest and most common method.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is preferred for complex mixtures.

Instrumentation and Data Acquisition (LC-ESI-MS/MS):

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for alkaloid separation.

-

Mobile phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Ionization Mode: Positive ion mode is generally used for alkaloids as the nitrogen atoms are readily protonated.

-

MS Scan: A full scan from m/z 100-1000 to detect the [M+H]⁺ ion.

-

MS/MS Scan: A product ion scan of the precursor ion (m/z 543.3) to obtain fragmentation data for structural confirmation. Collision-induced dissociation (CID) is used to generate fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic techniques required for the analysis of this compound. For definitive structural elucidation and quality control, it is essential to acquire and interpret high-quality spectra from a purified sample.

References

Belladonnine Stereoisomers: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties of belladonnine and its stereoisomers. Designed for researchers, scientists, and drug development professionals, this document consolidates available data on the physicochemical characteristics and pharmacological context of these tropane (B1204802) alkaloids.

Introduction to this compound

This compound is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna.[1] It is structurally a dimer formed from two molecules of tropine (B42219) esterified with α-phenylacrylic acid (atropic acid). This compound exists as different stereoisomers, primarily α- and β-belladonnine, which arise from the stereochemistry of the cyclobutane (B1203170) ring formed during dimerization. While this compound is a known constituent of belladonna extracts, commercially available preparations may sometimes be a mixture with atropine.[1] The pharmacological activity of belladonna alkaloids is primarily attributed to their antagonism of muscarinic acetylcholine (B1216132) receptors.

Chemical and Physical Properties

The general chemical and physical properties of this compound (as a mixture of stereoisomers) are summarized below. It is important to note that specific quantitative data for the individual α- and β-stereoisomers, such as specific rotation and distinct melting points, are not extensively documented in publicly available literature.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₄₂N₂O₄ | [2] |

| Molecular Weight | 542.72 g/mol | [2] |

| CAS Number | 510-25-8 (for the unresolved mixture) | [2] |

| Appearance | Crystals | |

| Melting Point | Approximately 129-135 °C | |

| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone. Sparingly soluble in water. | [3] |

Table 2: Stereoisomer-Specific Information

| Stereoisomer | CAS Number | Key Identifying Information |

| α-Belladonnine | 5878-33-1 | Recognized as a distinct stereoisomer of this compound. |

| β-Belladonnine | 6696-63-5 | Another distinct stereoisomer of this compound. |

Note: The precise stereochemical configurations of α- and β-belladonnine are not consistently defined across the literature.

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of individual this compound stereoisomers are scarce. The following is a general protocol for the extraction of tropane alkaloids from Atropa belladonna, which would yield a mixture containing this compound. Subsequent separation of the stereoisomers would require advanced chromatographic techniques.

Protocol: General Extraction of Tropane Alkaloids from Atropa belladonna

Objective: To extract a crude mixture of tropane alkaloids, including this compound, from dried plant material.

Materials:

-

Dried and powdered Atropa belladonna leaves

-

10% Ammonia solution

-

Dichloromethane

-

0.5 M Sulfuric acid

-

2 M Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Methodology:

-

Maceration: Macerate 100g of powdered Atropa belladonna leaves in 500 mL of methanol for 24 hours at room temperature.

-

Filtration: Filter the mixture and collect the methanol extract.

-

Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator until a syrupy consistency is obtained.

-

Acid-Base Extraction: a. Dissolve the residue in 100 mL of 0.5 M sulfuric acid. b. Wash the acidic solution with 3 x 50 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers. c. Make the acidic aqueous layer alkaline (pH ~10) by the dropwise addition of 2 M sodium hydroxide solution. d. Extract the liberated alkaloids with 3 x 75 mL of dichloromethane.

-

Drying and Concentration: a. Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. b. Filter and concentrate the dichloromethane extract to dryness under reduced pressure to yield the crude alkaloid mixture.

-

Further Purification (Conceptual): The separation of individual this compound stereoisomers from this crude mixture would necessitate chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase.

Logical Workflow for Alkaloid Extraction and Analysis

Caption: Workflow for the extraction and analysis of this compound stereoisomers.